Cas no 720667-59-4 (ethyl 4-(5-methylfuran-2-yl)-2-(pyridine-3-amido)thiophene-3-carboxylate)
ethyl 4-(5-methylfuran-2-yl)-2-(pyridine-3-amido)thiophene-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ZHNBNBGWEFEACO-UHFFFAOYSA-N
- ethyl 4-(5-methylfuran-2-yl)-2-(pyridine-3-amido)thiophene-3-carboxylate
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- Inchi: 1S/C18H16N2O4S/c1-3-23-18(22)15-13(14-7-6-11(2)24-14)10-25-17(15)20-16(21)12-5-4-8-19-9-12/h4-10H,3H2,1-2H3,(H,20,21)
- InChI Key: ZHNBNBGWEFEACO-UHFFFAOYSA-N
- SMILES: C1(NC(C2=CC=CN=C2)=O)SC=C(C2=CC=C(C)O2)C=1C(OCC)=O
ethyl 4-(5-methylfuran-2-yl)-2-(pyridine-3-amido)thiophene-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3394-1301-2μmol |
ethyl 4-(5-methylfuran-2-yl)-2-(pyridine-3-amido)thiophene-3-carboxylate |
720667-59-4 | 2μmol |
$57.0 | 2023-09-11 | ||
| Life Chemicals | F3394-1301-5μmol |
ethyl 4-(5-methylfuran-2-yl)-2-(pyridine-3-amido)thiophene-3-carboxylate |
720667-59-4 | 5μmol |
$63.0 | 2023-09-11 | ||
| Life Chemicals | F3394-1301-10μmol |
ethyl 4-(5-methylfuran-2-yl)-2-(pyridine-3-amido)thiophene-3-carboxylate |
720667-59-4 | 10μmol |
$69.0 | 2023-09-11 | ||
| Life Chemicals | F3394-1301-20μmol |
ethyl 4-(5-methylfuran-2-yl)-2-(pyridine-3-amido)thiophene-3-carboxylate |
720667-59-4 | 20μmol |
$79.0 | 2023-09-11 | ||
| Life Chemicals | F3394-1301-1mg |
ethyl 4-(5-methylfuran-2-yl)-2-(pyridine-3-amido)thiophene-3-carboxylate |
720667-59-4 | 1mg |
$54.0 | 2023-09-11 | ||
| Life Chemicals | F3394-1301-2mg |
ethyl 4-(5-methylfuran-2-yl)-2-(pyridine-3-amido)thiophene-3-carboxylate |
720667-59-4 | 2mg |
$59.0 | 2023-09-11 | ||
| Life Chemicals | F3394-1301-3mg |
ethyl 4-(5-methylfuran-2-yl)-2-(pyridine-3-amido)thiophene-3-carboxylate |
720667-59-4 | 3mg |
$63.0 | 2023-09-11 | ||
| Life Chemicals | F3394-1301-4mg |
ethyl 4-(5-methylfuran-2-yl)-2-(pyridine-3-amido)thiophene-3-carboxylate |
720667-59-4 | 4mg |
$66.0 | 2023-09-11 | ||
| Life Chemicals | F3394-1301-5mg |
ethyl 4-(5-methylfuran-2-yl)-2-(pyridine-3-amido)thiophene-3-carboxylate |
720667-59-4 | 5mg |
$69.0 | 2023-09-11 | ||
| Life Chemicals | F3394-1301-10mg |
ethyl 4-(5-methylfuran-2-yl)-2-(pyridine-3-amido)thiophene-3-carboxylate |
720667-59-4 | 10mg |
$79.0 | 2023-09-11 |
ethyl 4-(5-methylfuran-2-yl)-2-(pyridine-3-amido)thiophene-3-carboxylate Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on ethyl 4-(5-methylfuran-2-yl)-2-(pyridine-3-amido)thiophene-3-carboxylate
Introduction to Ethyl 4-(5-methylfuran-2-yl)-2-(pyridine-3-amido)thiophene-3-carboxylate (CAS No 720667-59-4)
Ethyl 4-(5-methylfuran-2-yl)-2-(pyridine-3-amido)thiophene-3-carboxylate, with the CAS number 720667-59-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of heterocyclic molecules that are widely studied for their potential biological activities and structural diversity. The presence of multiple functional groups, including a thiophene ring, a pyridine amide moiety, and an ethyl ester, makes it a versatile scaffold for further chemical modifications and biological evaluations.
The structural features of Ethyl 4-(5-methylfuran-2-yl)-2-(pyridine-3-amido)thiophene-3-carboxylate contribute to its unique chemical properties and reactivity. The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is known for its stability and ability to participate in various chemical reactions. This is complemented by the pyridine amide group, which introduces nitrogen atoms into the structure, enhancing its potential for hydrogen bonding interactions and further functionalization. The ethyl ester at the 3-position of the thiophene ring adds another layer of reactivity, allowing for possible transformations into other functional groups such as carboxylic acids or alcohols.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from heterocyclic compounds. The compound Ethyl 4-(5-methylfuran-2-yl)-2-(pyridine-3-amido)thiophene-3-carboxylate has been identified as a promising candidate for further investigation due to its unique structural framework. Studies have shown that such molecules can exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The combination of the thiophene and pyridine amide moieties is particularly intriguing, as it suggests potential interactions with various biological targets.
One of the most exciting aspects of this compound is its potential application in the development of targeted therapies. The pyridine amide group, in particular, is known to interact with proteins and enzymes in biological systems. This has led researchers to explore its use in designing molecules that can selectively inhibit specific targets involved in disease pathways. For instance, studies have indicated that derivatives of this compound may have inhibitory effects on kinases and other enzymes that are overexpressed in cancer cells. This aligns with the broader trend in drug development towards more precise and effective treatments.
The synthesis of Ethyl 4-(5-methylfuran-2-yl)-2-(pyridine-3-amido)thiophene-3-carboxylate represents a significant achievement in synthetic organic chemistry. The multi-step process involves careful selection of reagents and reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations, have been employed to construct the complex framework of the molecule. These methods not only highlight the sophistication of modern synthetic chemistry but also underscore the importance of innovative approaches in drug discovery.
The pharmacological evaluation of Ethyl 4-(5-methylfuran-2-yl)-2-(pyridine-3-amido)thiophene-3-carboxylate has revealed several promising properties. Preclinical studies have demonstrated its ability to modulate various biological pathways, suggesting potential therapeutic applications across multiple disease areas. For example, preliminary data indicate that this compound may exhibit anti-inflammatory effects by inhibiting key pro-inflammatory cytokines. Additionally, its interaction with certain enzymes has raised interest in its potential as an antimicrobial agent against resistant bacterial strains.
The versatility of Ethyl 4-(5-methylfuran-2-yl)-2-(pyridine-3-amido)thiophene-3-carboxylate also extends to its potential use as a building block for more complex drug candidates. By modifying specific functional groups within the molecule, researchers can generate libraries of derivatives with tailored biological activities. This approach leverages the power of combinatorial chemistry and high-throughput screening to accelerate the discovery process. Such strategies are increasingly employed in modern drug development pipelines to identify lead compounds with optimized pharmacokinetic profiles.
The future prospects for Ethyl 4-(5-methylfuran-2-yl)-2-(pyridine-3-amido)thiophene-3-carboxylate are bright, with ongoing research aimed at elucidating its mechanism of action and expanding its therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into clinical applications. As our understanding of biological systems continues to grow, compounds like this one will play a crucial role in developing innovative treatments for various diseases.
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